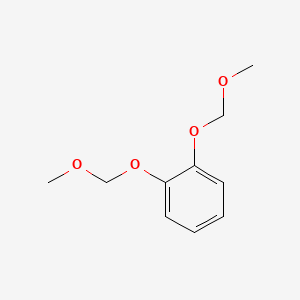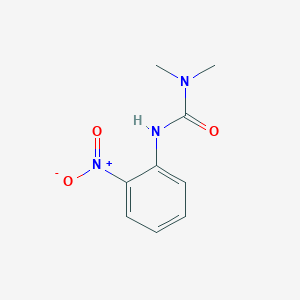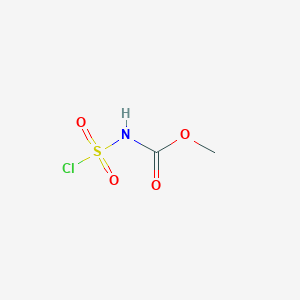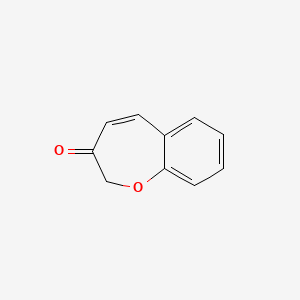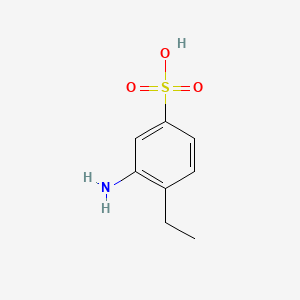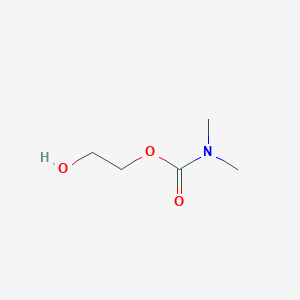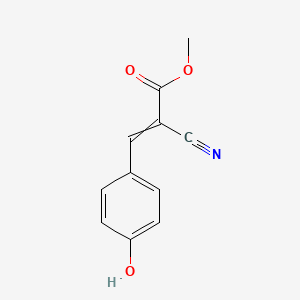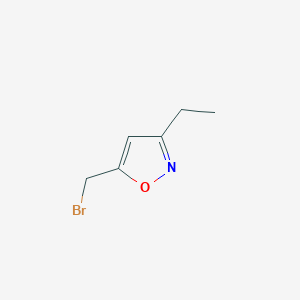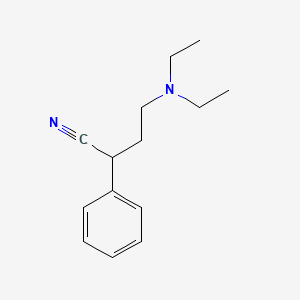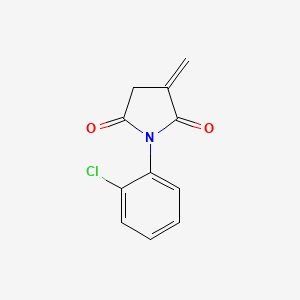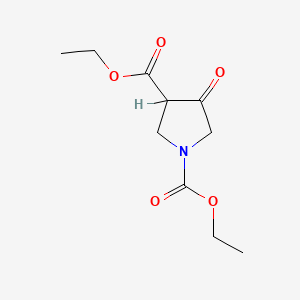
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate
Übersicht
Beschreibung
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate is a heterocyclic organic compound with the molecular formula C10H15NO5 . It has a molecular weight of 229.23 . The IUPAC name for this compound is diethyl 4-oxo-1,3-pyrrolidinedicarboxylate .
Synthesis Analysis
The synthesis of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate involves acid-catalysed treatment of diethyl 2,3-bis [(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines . Another method involves the use of ethyl acrylate .Molecular Structure Analysis
The molecular structure of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 4-position of the ring is substituted with an oxo group (=O), and the 1,3-positions are substituted with dicarboxylate groups (-COOEt), where ‘Et’ represents an ethyl group (-CH2CH3) .Physical And Chemical Properties Analysis
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has a density of 1.242g/cm3 . It has a boiling point of 333°C at 760mmHg . The compound’s flash point is 155.2°C . The vapour pressure of the compound is 0.00014mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Oxidation Studies
Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a compound related to Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, was synthesized from readily available materials and found to react with oxygen in aqueous base to yield two oxidation products. This study highlights the compound's reactivity and potential utility in synthetic chemistry (Campaigne & Shutske, 1974).
Interaction with Amines
The reaction of diethyl 2-hydroxyazulene-1,3-dicarboxylate with various amines, including pyrrolidine, in the presence of copper(II) acetate, demonstrated the formation of amino derivatives. This illustrates the compound's ability to undergo transformations that may be valuable in the synthesis of novel organic compounds (Kikuchi, Maki, & Saito, 1978).
Role in Supramolecular Chemistry
A study on analogues of 3-oxopyrrolidines, similar in structure to Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, emphasized their role in forming unique supramolecular assemblies through various weak interactions. This suggests potential applications in the field of supramolecular chemistry, particularly in the design of novel materials (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).
Antimicrobial Activity
Diethyl 4-(2-chloroquinolin-3-yl)-2,6-dimethylpyridine-3,5-dicarboxylates, compounds structurally related to Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, were synthesized and demonstrated potent antimicrobial activities. This suggests that derivatives of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate could be explored for antimicrobial applications (Kumar, Khanna, Kumar, Kumar, & Kamboj, 2017).
Nootropic Activity
Compounds derived from 2-oxopyrrolidines, closely related to Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, were tested for nootropic (cognitive enhancing) activities. This indicates potential research avenues in neuropharmacology for derivatives of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate (Valenta, Urban, Taimr, & Polívka, 1994).
Synthesis of Novel Organic Compounds
The synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates, related to Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, illustrates the compound's versatility in creating a diverse range of organic molecules. This opens up possibilities in various fields of organic and medicinal chemistry (More, Mohan, Kumar, Kumar, & Patel, 2011).
Safety And Hazards
Safety information for Diethyl 4-oxopyrrolidine-1,3-dicarboxylate includes several precautionary statements. It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and avoid contact during pregnancy/while nursing . It is also recommended to use personal protective equipment as required .
Eigenschaften
IUPAC Name |
diethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)7-5-11(6-8(7)12)10(14)16-4-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSVNVFKQKIQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
CAS RN |
3751-82-4 | |
| Record name | 3751-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-](/img/structure/B3051900.png)
